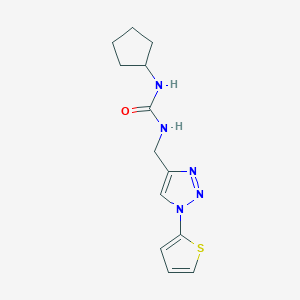
1-cyclopentyl-3-((1-(thiophen-2-yl)-1H-1,2,3-triazol-4-yl)methyl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-Cyclopentyl-3-((1-(thiophen-2-yl)-1H-1,2,3-triazol-4-yl)methyl)urea is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology. This compound has been synthesized using various methods and has shown promising results in scientific research.
Scientific Research Applications
Stereochemical Studies
Researchers have explored the stereochemical aspects of saturated heterocycles, including derivatives similar to the specified compound, highlighting the synthesis pathways and structural conformations that influence their biological activity. The study of cis- and trans-derivatives of cyclopentanols and cyclohexanols provides insights into the chemical behavior and potential applications of these compounds in designing more effective molecules (Fülöp, Bernáth, & Sohár, 1985).
Antimicrobial and Anti-inflammatory Activities
Another area of application involves the synthesis of novel derivatives for evaluating their antimicrobial and anti-inflammatory properties. For instance, flexible 1-(2-aminoethoxy)-3-ar(o)yl(thio)ureas have been synthesized and assessed for antiacetylcholinesterase activity, showcasing the compound's potential in medical chemistry for developing new therapeutic agents (Vidaluc, Calmel, Bigg, Carilla, & Briley, 1995).
Heterocyclic Compound Synthesis
The synthesis of heterocyclic compounds is a significant area of application, with research focusing on creating new molecules with potential chemotherapeutic properties. This includes the synthesis of 3-phenylpurine derivatives, offering insights into the methodologies for producing compounds with enhanced biological activities (Kishikawa & Yuki, 1966).
Crystal Engineering and Self-Assembly
Conformational adjustments in urea and thiourea-based assemblies have been studied, revealing the intricacies of hydrogen bonding and its role in the self-assembly processes. Such research is crucial for the development of advanced materials and the understanding of molecular interactions in solid states (Phukan & Baruah, 2016).
Anti-Cancer Activities
Research on the anti-cancer activities of triazole derivatives bearing hetero compounds has been conducted, highlighting the synthesis of new derivatives and their evaluation against cancer cell lines. This demonstrates the compound's potential in contributing to the development of new cancer therapies (Hassan, 2020).
properties
IUPAC Name |
1-cyclopentyl-3-[(1-thiophen-2-yltriazol-4-yl)methyl]urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N5OS/c19-13(15-10-4-1-2-5-10)14-8-11-9-18(17-16-11)12-6-3-7-20-12/h3,6-7,9-10H,1-2,4-5,8H2,(H2,14,15,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GVNCGKMDNCIBBT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)NC(=O)NCC2=CN(N=N2)C3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N5OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-cyclopentyl-3-((1-(thiophen-2-yl)-1H-1,2,3-triazol-4-yl)methyl)urea | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)-2-methylphenyl)-2-naphthamide](/img/structure/B2768703.png)
![[2-(3-Fluoroanilino)-2-oxoethyl] 4-methylbenzoate](/img/structure/B2768706.png)
![Ethyl 4-[[2-[1-[2-[(2-methylbenzoyl)amino]ethyl]indol-3-yl]sulfanylacetyl]amino]benzoate](/img/structure/B2768709.png)
![8-[(2-Chlorophenyl)methyl]-1,7-dimethyl-1,3,5-trihydro-4-imidazolino[1,2-h]pur ine-2,4-dione](/img/structure/B2768710.png)
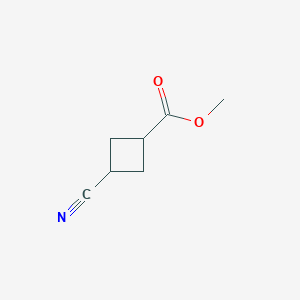
![N-([1,3]dioxolo[4',5':4,5]benzo[1,2-d]thiazol-6-yl)-3-chloro-N-(3-(dimethylamino)propyl)benzamide hydrochloride](/img/structure/B2768713.png)
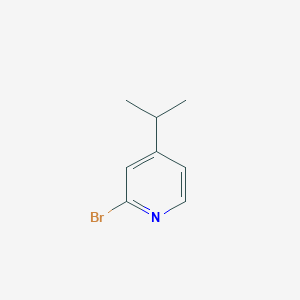

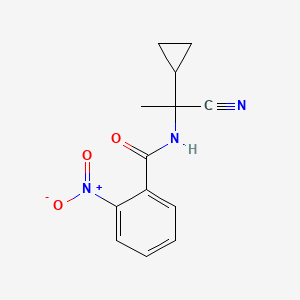
![ethyl 2-(1-isopropyl-1H-pyrazole-5-carboxamido)benzo[b]thiophene-3-carboxylate](/img/structure/B2768720.png)
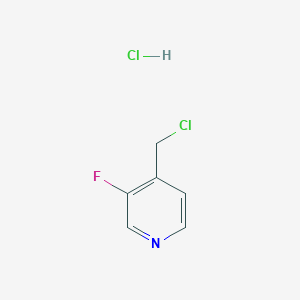
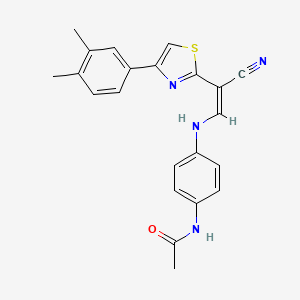
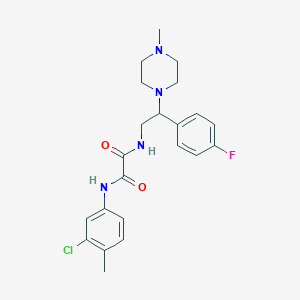
![N-((5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)isoxazol-3-yl)methyl)thiophene-2-carboxamide](/img/structure/B2768725.png)